molecular formula C19H16N4O2S B2864101 6-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421508-70-4

6-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2864101
CAS RN: 1421508-70-4
M. Wt: 364.42
InChI Key: ACNTUYQTDPZIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and material science. The compound is also known as BPN-15606 and has been studied extensively for its therapeutic properties.

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Nitrilium betaines have been shown to react with aryl thiocyanates and selenocyanates, forming compounds like 5-arylthio-1,2,4-oxadiazoles, -thiadiazoles, and -triazoles. This reaction is significant in the context of organic synthesis and chemical transformations (Greig et al., 1987).
  • Biological Activities :

    • Compounds containing the benzo[d]thiazole moiety, when combined with piperidine, have been synthesized and shown to possess antimicrobial activities. This indicates their potential use in the development of new antimicrobial agents (El-Emary et al., 2005).
    • 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole have been studied for their in vitro antimicrobial activities against various bacterial and fungal species, suggesting their potential as antimicrobial agents (Patel & Shaikh, 2010).
  • Pharmacological Applications :

    • Certain piperidine-based derivatives, including thiazole, thiadiazole, and triazole, have been synthesized and evaluated for their anti-arrhythmic activity, highlighting their potential in cardiovascular drug development (Abdel‐Aziz et al., 2009).
    • The incorporation of piperidine moieties in HPPD inhibitors has been explored for their herbicidal activity. This research indicates the utility of these compounds in agricultural chemistry (Fu et al., 2021).
  • Structural Analysis and Characterization :

    • The structural characterization of nicotinonitrile derivatives reveals insights into their molecular arrangements and potential interactions, which is crucial for understanding their chemical and biological properties (Chantrapromma et al., 2009).
  • Molecular Docking Studies :

    • Benzothiazolopyridine compounds have been synthesized and subjected to molecular docking studies on estrogen and progesterone receptors. This research is significant for drug discovery in the context of breast cancer treatment (Shirani et al., 2021).

properties

IUPAC Name

6-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c20-10-13-1-4-18(21-11-13)25-15-5-7-23(8-6-15)19(24)14-2-3-16-17(9-14)26-12-22-16/h1-4,9,11-12,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNTUYQTDPZIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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